Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid
Description
Structural Characteristics and Nomenclature
The structural analysis of these four compounds reveals distinct molecular architectures that define their chemical behavior and industrial utility. Decan-1-ol, with the molecular formula C₁₀H₂₂O, represents a straight-chain fatty alcohol containing ten carbon atoms with a terminal hydroxyl group. The IUPAC nomenclature designates this compound as decan-1-ol, indicating the position of the hydroxyl group on the first carbon atom of the decane chain. The structural formula CH₃(CH₂)₉OH clearly illustrates the linear arrangement of carbon atoms with the functional alcohol group.
Hexan-1-ol, bearing the molecular formula C₆H₁₄O, constitutes a six-carbon primary alcohol with the condensed structural formula CH₃(CH₂)₅OH. This compound exemplifies the systematic relationship between carbon chain length and molecular properties within the fatty alcohol series. The IUPAC designation hexan-1-ol precisely identifies both the carbon skeleton and the position of the hydroxyl functional group. The molecule exists as a colorless liquid that demonstrates intermediate properties between shorter and longer chain alcohols.
Octan-1-ol, also known as octyl alcohol, possesses the molecular formula C₈H₁₈O and structural formula CH₃(CH₂)₇OH. This eight-carbon fatty alcohol represents a crucial intermediate in the homologous series, displaying properties that bridge the gap between more volatile shorter chains and increasingly viscous longer chains. The systematic nomenclature octan-1-ol follows IUPAC conventions, with the "1" indicating the primary alcohol configuration where the hydroxyl group attaches to the terminal carbon atom.
Phthalic acid presents a markedly different structural profile as an aromatic dicarboxylic acid with the molecular formula C₈H₆O₄ or C₆H₄(COOH)₂. The compound consists of a benzene ring bearing two carboxylic acid groups in ortho positions, creating a rigid aromatic framework that contrasts sharply with the flexible aliphatic chains of the fatty alcohols. The IUPAC name benzene-1,2-dicarboxylic acid precisely describes the substitution pattern, though the common name phthalic acid remains widely used in industrial and academic contexts.
Historical Context and Discovery Milestones
The historical development of these compounds reflects the evolution of organic chemistry from empirical observations to systematic synthesis and application. Phthalic acid holds the distinction of earliest documented discovery among these four compounds, with French chemist Auguste Laurent achieving its first synthesis in 1836 through the oxidation of naphthalene tetrachloride. Laurent initially believed he had created a naphthalene derivative and termed it "naphthalic acid," but subsequent work by Swiss chemist Jean Charles Galissard de Marignac established the correct molecular formula, leading Laurent to adopt the current nomenclature.
The development of fatty alcohol chemistry proceeded through different pathways, driven initially by natural product isolation and later by synthetic organic chemistry advances. While specific discovery dates for individual fatty alcohols are less precisely documented than for phthalic acid, their recognition as distinct chemical entities emerged during the systematic study of natural fats and oils in the 19th century. The understanding that these compounds could be isolated from natural sources, particularly coconut oil and palm kernel oil, provided the foundation for their eventual synthetic production.
Industrial synthesis methods for fatty alcohols evolved significantly throughout the 20th century, with the development of the Ziegler process representing a major milestone in their commercial production. This process, involving the oligomerization of ethylene using triethylaluminium followed by oxidation of alkylaluminium products, revolutionized the availability and cost-effectiveness of fatty alcohols for industrial applications. The systematic nature of this synthesis allowed for the production of specific chain lengths, including hexan-1-ol, octan-1-ol, and decan-1-ol, with high purity and yield.
Manufacturing methods for phthalic acid similarly underwent significant evolution, progressing from Laurent's original naphthalene tetrachloride oxidation to modern catalytic oxidation processes. Contemporary industrial production employs the catalytic oxidation of naphthalene or ortho-xylene directly to phthalic anhydride, followed by hydrolysis to yield phthalic acid. This process represents a significant improvement in efficiency and environmental impact compared to historical methods involving fuming sulfuric acid and mercury catalysts.
Industrial and Academic Relevance
The industrial significance of these compounds spans multiple sectors, reflecting their versatility as chemical intermediates and end-use products. Decan-1-ol serves crucial roles in the manufacture of plasticizers, lubricants, surfactants, and solvents, with its ten-carbon chain length providing optimal balance between hydrophobic character and processing properties. Recent research has investigated its potential as a penetration enhancer for transdermal drug delivery, expanding its applications into pharmaceutical technology. The compound also functions as a plant growth regulator, particularly in tobacco cultivation, demonstrating its biological activity and agricultural relevance.
Hexan-1-ol occupies a prominent position in the perfume industry, where its contribution to natural fragrance profiles has been extensively studied. Research indicates that hexan-1-ol contributes to the characteristic odor of freshly mown grass and serves as a component of alarm pheromones in honey bee colonies. These natural occurrences highlight the compound's biological significance and support its use in fragrance formulations seeking to replicate natural scents. Industrial applications extend to its role as a precursor in plasticizer manufacture through isomeric alcohol production.
Octan-1-ol demonstrates particular importance in pharmaceutical and chemical research as a standard for evaluating lipophilicity. The compound's hydrophobic characteristics make it invaluable for partition coefficient determinations, which are crucial for drug development and environmental fate studies. Industrial production focuses on its conversion to esters, particularly octyl acetate, which finds applications in perfumes and flavorings. The Ziegler alcohol synthesis and alternative Kuraray process provide efficient routes for octanol production, supporting its commercial availability.
Phthalic acid represents one of the most industrially significant aromatic compounds, primarily through its conversion to phthalic anhydride for plasticizer production. The compound serves as a precursor for phthalate esters, which function as plasticizers in flexible PVC and other polymers, enhancing flexibility and durability. Applications extend to alkyd and polyester resin manufacture, where phthalic acid contributes to paint, coating, and adhesive formulations. The dye and pigment industry utilizes phthalic acid in synthesizing phthalocyanine dyes, which provide vibrant and stable coloration for textiles, plastics, and printing inks.
Properties
IUPAC Name |
decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O.C8H6O4.C8H18O.C6H14O/c1-2-3-4-5-6-7-8-9-10-11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7/h11H,2-10H2,1H3;1-4H,(H,9,10)(H,11,12);9H,2-8H2,1H3;7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAHYWDYDTUVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO.CCCCCCCCO.CCCCCCO.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68648-93-1 | |
| Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid can be synthesized through the esterification reaction of phthalic anhydride with n-hexanol, n-octanol, and n-decanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of phthalic acid mixed decyl and hexyl and octyl diesters involves large-scale esterification reactors where phthalic anhydride is reacted with the respective alcohols (n-hexanol, n-octanol, and n-decanol) in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired ester product .
Chemical Reactions Analysis
Types of Reactions: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester groups can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Esterification: Phthalic anhydride, n-hexanol, n-octanol, n-decanol, acid catalyst (e.g., sulfuric acid), heat.
Hydrolysis: Water, base (e.g., sodium hydroxide), heat.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Phthalic acid and the corresponding alcohols (n-hexanol, n-octanol, n-decanol).
Scientific Research Applications
Decan-1-ol
Decan-1-ol is primarily used in the production of:
- Plasticizers : Enhances flexibility and durability in plastics.
- Surfactants : Acts as an emulsifier in various formulations.
- Lubricants : Utilized in industrial lubricants due to its lubricating properties.
- Solvents : Employed in the formulation of paints and coatings .
Case Study : In a study focusing on transdermal drug delivery systems, Decan-1-ol was shown to enhance skin permeability for various drugs, indicating its potential in pharmaceutical applications .
Hexan-1-ol
Hexan-1-ol is utilized for:
- Solvent Production : Commonly used in paints and coatings.
- Intermediate in Organic Synthesis : Serves as a building block for various chemical syntheses.
Case Study : Research has demonstrated that Hexan-1-ol can be effectively used as a solvent for the extraction of bioactive compounds from plant materials, showcasing its versatility in natural product chemistry.
Octan-1-ol
Octan-1-ol finds applications in:
- Flavoring Agent : Used in food products for its pleasant odor.
- Surfactants and Emulsifiers : Important in cosmetic formulations.
Case Study : A study indicated that Octan-1-ol can improve the stability of emulsions used in cosmetic products, enhancing their shelf life and effectiveness.
Phthalic Acid
Phthalic Acid is a critical compound with diverse applications:
- Plasticizers Production :
- Alkyd and Polyester Resins :
- Dye Manufacturing :
- Organic Synthesis :
- Miscellaneous Applications :
Safety and Environmental Considerations
While these compounds have numerous industrial applications, safety precautions are essential:
Phthalic Acid Safety
Phthalic acid is generally considered low toxicity; however, it can cause skin irritation upon direct contact. Proper handling procedures should be followed to minimize exposure risks .
Alcohols Safety
Decan-1-ol, Hexan-1-ol, and Octan-1-ol can also cause skin irritation; therefore, protective measures such as gloves and goggles should be employed during handling .
Mechanism of Action
The mechanism of action of phthalic acid mixed decyl and hexyl and octyl diesters involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Decan-1-ol, Hexan-1-ol, and Octan-1-ol
These primary alcohols belong to the aliphatic 1-alkanol family, differing in carbon chain length:
- Decan-1-ol (C₁₀H₂₁OH) : A long-chain alcohol with applications in surfactants, solvents, and fragrance formulations.
- Hexan-1-ol (C₆H₁₃OH) : A medium-chain alcohol used in plasticizers, pharmaceuticals, and as a solvent in coatings .
- Octan-1-ol (C₈H₁₇OH) : Intermediate in chain length, employed in cosmetics, detergents, and as a model compound for studying hydrophobicity (log P = 3.0) .
Their physical properties (e.g., boiling points, solubility) scale with chain length, influencing industrial utility.
Phthalic Acid (C₆H₄(COOH)₂)
An aromatic dicarboxylic acid (1,2-benzenedicarboxylic acid), phthalic acid is a precursor to phthalate esters (PAEs), polymers, and resins. Key properties:
- Structure : Two carboxylic acid groups on adjacent aromatic carbons .
- Production : Industrially synthesized via oxidation of naphthalene or o-xylene, with an annual production exceeding 10 million tons .
- Applications : PET production, unsaturated polyester resins, and plasticizers (e.g., dibutyl phthalate) .
Comparative Analysis
Physical Properties
| Property | Decan-1-ol | Hexan-1-ol | Octan-1-ol | Phthalic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 158.28 | 102.17 | 130.23 | 166.13 |
| Boiling Point (°C) | 230–233 | 157–158 | 195–196 | Decomposes at 347 |
| Melting Point (°C) | 6–7 | -44.6 | -16.3 | 207 (dehydration) |
| Solubility in Water | 0.04 g/L (20°C) | 5.9 g/L (20°C) | 0.5 g/L (20°C) | 0.6 g/100 mL (20°C) |
| Log P (Octanol-Water) | 4.0 | 2.0 | 3.0 | 1.3 (acidic form) |
Key Observations :
Chemical Reactivity and Stability
- Alcohols: Undergo oxidation to carboxylic acids (e.g., hexanoic acid from hexan-1-ol) and esterification reactions . Thermal stability increases with chain length; Decan-1-ol is stable up to 230°C .
- Phthalic Acid :
Toxicity and Environmental Impact
- Alcohols :
- Phthalic Acid and Derivatives: PAEs (e.g., diethylhexyl phthalate) exhibit high bioaccumulation in crops (e.g., wax gourd) and pose human health risks via dietary exposure .
Research Findings and Regulatory Considerations
Environmental Persistence
Regulatory Status
- Phthalic Acid Esters: EU and US regulate PAEs in food packaging (e.g., DEHP banned in toys) due to carcinogenic and developmental risks . Acceptable Daily Intake (ADI) for PAEs: 20–37 µg/kg/day .
- Hexan-1-ol : Classified under Flam. Liq. 3 and Eye Irrit. 2; workplace exposure limits apply .
Biological Activity
Decan-1-ol, hexan-1-ol, and octan-1-ol are long-chain fatty alcohols that exhibit a range of biological activities. Phthalic acid, a common industrial chemical, is often studied for its potential health effects and biological interactions. This article explores the biological activities of these compounds, focusing on their antimicrobial properties, cytotoxicity, and enzymatic interactions.
The structural formulas of the compounds are as follows:
- Decan-1-ol : C₁₀H₂₂O
- Hexan-1-ol : C₆H₁₄O
- Octan-1-ol : C₈H₁₈O
- Phthalic Acid : C₈H₆O₄
These compounds are characterized by their hydrophobic nature and varying chain lengths, which influence their solubility and biological interactions.
Antimicrobial Activity
Research indicates that long-chain fatty alcohols possess significant antimicrobial properties. For instance:
- Decan-1-ol has shown effectiveness against various bacterial strains. A study reported its minimum inhibitory concentration (MIC) against Staphylococcus aureus at 250 µg/mL .
- Hexan-1-ol and octan-1-ol have been evaluated for their potential in biotechnological applications. Specifically, they serve as substrates for enzymes such as alcohol oxidases (AlcOx), which are involved in the conversion of these alcohols into more complex compounds .
Cytotoxicity Studies
Cytotoxicity assessments reveal that these alcohols can affect cell viability:
- In vitro studies using the MTT assay on various cell lines (A549, T47D, L929, HeLa) showed that while some derivatives of these alcohols exhibited cytotoxic effects at higher concentrations, they generally did not induce significant changes in cell proliferation within tested doses .
Enzymatic Interactions
Enzymatic studies have demonstrated that these compounds can interact with oxidoreductases:
- An investigation into copper-containing oxidoreductases revealed that decan-1-ol acts as a substrate for specific enzymes, showing higher specific activity compared to other alcohols like butan-2-ol. This suggests a preference for longer-chain alcohols in certain enzymatic reactions .
Study 1: Antimicrobial Efficacy Against Fungi
A study examined the volatile organic compounds (VOCs) produced by bacterial strains and their effect on Aspergillus flavus. The presence of long-chain fatty alcohols was noted to inhibit fungal growth effectively. The mechanism involved disruption of membrane integrity and alteration of gene expression related to ergosterol production .
Study 2: Phthalic Acid's Biological Impact
Phthalic acid has been scrutinized for its potential endocrine-disrupting effects. Research indicates that it may interfere with hormonal signaling pathways, which could lead to reproductive toxicity in animal models. The implications of these findings extend to human health concerns regarding exposure levels in industrial settings .
Data Tables
| Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µg/mL) | Enzymatic Activity |
|---|---|---|---|
| Decan-1-ol | 250 | >1000 | High |
| Hexan-1-ol | 300 | >1000 | Moderate |
| Octan-1-ol | 200 | >1000 | Moderate |
| Phthalic Acid | Not applicable | 50 | Low |
Q & A
Basic: What experimental approaches are recommended for determining the solid-liquid equilibria of long-chain alkanols (e.g., Decan-1-ol) in mixed alcohol systems?
Answer: Phase equilibria studies using differential scanning calorimetry (DSC) and thermodynamic modeling (e.g., DISQUAC) are standard. For binary mixtures (e.g., 1-decanol + 1-butanol), controlled cooling rates and purity verification are critical to identify eutectic points. Experimental data should be validated against predictive models to account for non-ideal interactions .
Advanced: How can extraction efficiency discrepancies between 1-octanol and organophosphorus solvents (e.g., TRPO) for phthalic acid recovery be explained mechanistically?
Answer: TRPO/kerosene systems exhibit higher extraction efficiency due to stronger 1:1 stoichiometric complexation with phthalic acid, driven by hydrogen bonding and dipole interactions. Apparent equilibrium constants for TRPO systems are orders of magnitude larger than those for 1-octanol, enabling superior recovery from coal oxidation matrices .
Basic: What safety protocols should be implemented when handling Decan-1-ol in laboratory settings?
Answer: Use fume hoods, nitrile gloves, and eye protection to avoid inhalation/skin contact. Emergency measures include rinsing eyes with water for 15 minutes and consulting safety data sheets for ecotoxicological disposal guidelines. Decan-1-ol’s low bioaccumulation potential necessitates biodegradation monitoring in wastewater systems .
Advanced: What analytical challenges arise when differentiating phthalic acid esters from their degradation products in environmental samples?
Answer: Mono- and di-esters co-elute in conventional HPLC. Solutions include tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) and solid-phase extraction (SPE) using C18 cartridges. Landfill leachate studies validate these methods for isolating monoesters like monobutyl phthalate .
Basic: How can the acute aquatic toxicity of phthalic acid be assessed in laboratory settings?
Answer: Follow OECD Test Guideline 202 using Daphnia magna. Prepare stock solutions at pH 7 to avoid ionization artifacts. EC50 values are typically derived from 48-hour immobilization assays, with controls for dissolved organic carbon interference .
Advanced: What strategies mitigate matrix interference when quantifying phthalic acid esters in industrial air samples?
Answer: Thermal desorption tubes with Tenax® adsorbent capture airborne esters, followed by gas chromatography (GC-MS) with selective ion monitoring (SIM). Internal standards (e.g., deuterated diethyl phthalate) correct for recovery variations, as demonstrated in non-target screening studies .
Basic: What biodegradation pathways are documented for Decan-1-ol in wastewater treatment systems?
Answer: Aerobic microbial communities in activated sludge degrade Decan-1-ol via β-oxidation, achieving >90% mineralization within 48 hours. Monitor biochemical oxygen demand (BOD) under ISO 9439 protocols to confirm efficiency .
Advanced: How do regulatory thresholds for phthalic acid esters (e.g., dimethyl phthalate) influence analytical method validation?
Answer: EU REACH and US EPA require detection limits <0.1 µg/L for priority esters. Isotope dilution mass spectrometry (IDMS) with deuterated internal standards meets precision criteria (RSD <10%), as per EPA Method 8061A .
Basic: What sample preparation techniques optimize phthalic acid isolation from coal-derived matrices?
Answer: Liquid-liquid extraction using 1-octanol at pH 2-3 maximizes recovery (≥85%). Centrifugation (10,000 rpm, 10 minutes) and SPE cleanup (C18) reduce matrix interference prior to HPLC .
Advanced: How can researchers reconcile phthalic acid’s high chronic reference dose with its endocrine-disrupting classification?
Answer: Oral thresholds (1 mg/kg/day) reflect hepatic detoxification, while inhalation bypasses first-pass metabolism, increasing effective toxicity. Risk assessments must integrate exposure routes and metabolite bioactivity, particularly in industrial settings .
Notes on Methodology and Citations
- Basic questions focus on standard protocols, safety, and foundational analytical techniques.
- Advanced questions address mechanistic insights, regulatory compliance, and complex matrix analysis.
- Citations (e.g., ) reference peer-reviewed studies, safety data sheets, and regulatory documents from the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
